(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid
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Overview
Description
(3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid is an organonitrogen heterocyclic compound and an oxazole.
Scientific Research Applications
Synthesis and Structural Applications
- (3S,4R,5S)-Isostatine, a derivative of (3S,4R,5S)-5-methyl-2,3-diphenyl-4-isoxazolidinecarboxylic acid, is used in the synthesis of protected amino acids from hydroxy acids. It is a characteristic unit of the didemnines, showcasing its significance in complex organic synthesis (Schmidt, Kroner, & Griesser, 1989).
Photophysical Properties
- Studies on pyrazoline derivatives, closely related to this compound, reveal that solvent structure and polarity significantly affect their photophysical properties. This understanding is crucial for applications in materials science and photophysics (Şenol et al., 2020).
Organometallic Chemistry
- The compound plays a role in the addition reactions to 1,3,2-oxazaborolines, which are important in organometallic chemistry. These reactions are efficient methods for introducing functional groups to boron atoms, creating new boron heterocycles (Rico et al., 1999).
Polymer Science
- In the field of polymer science, derivatives of this compound are used as monomers for synthesizing hyperbranched aromatic polyimides. These polymers are notable for their solubility and molecular weight properties, vital for advanced material applications (Yamanaka, Jikei, & Kakimoto, 2000).
Antioxidative and Anti-inflammatory Applications
- An isolated cyclic ether derivative from the red seaweed Kappaphycus alvarezii, structurally similar to this compound, has shown significant antioxidative activities. This suggests potential applications in pharmacology and nutraceuticals (Makkar & Chakraborty, 2017).
properties
Molecular Formula |
C17H17NO3 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
(3S,4R,5S)-5-methyl-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H17NO3/c1-12-15(17(19)20)16(13-8-4-2-5-9-13)18(21-12)14-10-6-3-7-11-14/h2-12,15-16H,1H3,(H,19,20)/t12-,15-,16+/m0/s1 |
InChI Key |
ZVISIOHMFLGRAA-VBNZEHGJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](N(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1C(C(N(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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